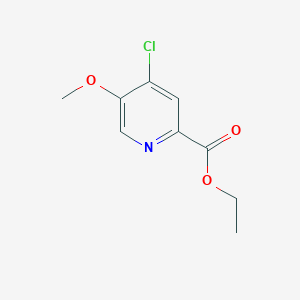

Ethyl 4-chloro-5-methoxypicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-chloro-5-methoxypicolinate is an organic compound belonging to the class of picolinates It is characterized by a chloro and methoxy substituent on the pyridine ring, making it a derivative of picolinic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-methoxypicolinate typically involves the esterification of 4-chloro-5-methoxypicolinic acid. One common method includes the reaction of 4-chloro-5-methoxypicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the ethyl ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-chloro-5-methoxypicolinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted picolinates.

Oxidation: Formation of 4-chloro-5-methoxypicolinic acid.

Reduction: Formation of 4-chloro-5-methoxypicolinyl alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

Ethyl 4-chloro-5-methoxypicolinate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various nucleophilic substitution reactions, leading to the formation of substituted picolinates.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Substituted Picolinates | Varies | Depends on nucleophile used |

| Oxidation | 4-Chloro-5-Methoxypicolinic Acid | High | Common oxidizing agents |

| Reduction | 4-Chloro-5-Methoxypicolinyl Alcohol | Moderate | Reducing agents such as LiAlH4 |

Medicinal Chemistry

Pharmacophore Investigation:

this compound is under investigation for its potential as a pharmacophore in drug development. Its structural features may contribute to biological activity, making it a candidate for further research in therapeutic applications.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of picolinate compounds exhibit antimicrobial properties. A study demonstrated that modifications to the this compound structure can enhance its efficacy against certain bacterial strains, suggesting potential applications in antibiotic development.

Agricultural Chemistry

Synthesis of Agrochemicals:

The compound is explored for its utility in synthesizing agrochemicals, particularly as a precursor for pesticides and herbicides. Its ability to undergo various chemical transformations makes it valuable in developing new agricultural products.

Table 2: Agrochemical Applications

| Application Type | Example Product | Efficacy |

|---|---|---|

| Pesticides | Insecticidal formulations | High |

| Herbicides | Selective weed control agents | Moderate |

Material Science

Development of Functional Materials:

In material science, this compound is studied for its properties in developing new materials with specific functionalities. Its chemical structure can influence the physical properties of polymers and other materials.

Case Study: Polymer Synthesis

A recent study highlighted the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The modified polymers exhibited improved performance characteristics compared to unmodified counterparts.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-5-methoxypicolinate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Another compound with similar structural features and applications.

Uniqueness: Ethyl 4-chloro-5-methoxypicolinate is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern distinguishes it from other picolinate derivatives and enhances its versatility in various chemical and biological applications.

Biologische Aktivität

Ethyl 4-chloro-5-methoxypicolinate is a compound of interest in various biological and pharmacological studies. This article provides an overview of its biological activity, including synthesis methods, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is a derivative of picolinic acid, characterized by the presence of a chloro and a methoxy group on the pyridine ring. The synthesis typically involves the reaction of 4-chloropyridine with ethyl 2-methoxyacetate, followed by hydrolysis and decarboxylation processes.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential antifungal, antibacterial, and anti-inflammatory properties. Below are summarized findings from recent research:

Antifungal Activity

Research indicates that derivatives of picolinic acid exhibit significant antifungal properties. This compound was tested against several fungal pathogens, including Candida albicans and Aspergillus niger. In vitro assays demonstrated that this compound exhibits moderate antifungal activity, comparable to standard antifungal agents like fluconazole .

| Compound | Activity Level | Fungal Strain |

|---|---|---|

| This compound | Moderate | Candida albicans |

| This compound | Moderate | Aspergillus niger |

| Fluconazole | High | Standard Comparison |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory effects in animal models. In a study involving induced inflammation in rats, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity and antimicrobial efficacy of this compound. The results indicated that at sub-lethal concentrations, the compound effectively inhibited fungal growth without significant cytotoxicity to human cells .

- Animal Model Studies : In vivo studies using rat models showed that treatment with this compound reduced symptoms of inflammation and pain associated with induced arthritis. The compound's effectiveness was measured through behavioral assessments and histological analysis of tissue samples .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may modulate specific signaling pathways involved in inflammation and immune response, although detailed molecular mechanisms remain to be fully elucidated .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-5-methoxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMIXSOCSGCHBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.